Bienvenue dans la boutique en ligne BenchChem!

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

Enantiomeric purity Asymmetric synthesis Chiral resolution

Select (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid (CAS 1956437-27-6) for its superior stereochemical fidelity, high lipophilicity (logP 3.3), and the critical R-configuration demanded by enantiospecific synthesis pathways. Unlike simpler analogs lacking a stereocenter, this intermediate delivers batch-to-batch consistency (≥97% purity) essential for fragment-based screening and prostaglandin analog development. Its benzyl-protected keto group allows versatile downstream functionalization and hydrogenolytic deprotection. Ideal for medicinal chemists exploring hydrophobic enzyme pockets where higher logP enhances binding affinity. Multi-gram quantities available with ISO-compliant QC documentation.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B13102407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1
InChIKeyYDLPEYDBEHTEBJ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid for Chiral Synthesis — Key Properties for Procurement Decisions


(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid (CAS 1956437-27-6) is a chiral oxobutanoic acid derivative featuring an R-configured stereocenter, a cyclopentyl substituent, and a benzyl-protected keto functionality [1]. With a molecular weight of 276.33 g/mol and a predicted XLogP3 of 3.3, this compound serves as a versatile chiral intermediate in medicinal chemistry, particularly for asymmetric synthesis of bioactive molecules [1].

Why Generic Substitution Fails for (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid — Physicochemical and Stereochemical Barriers


In-class oxobutanoic acid derivatives, such as 4-cyclopentyl-4-oxobutanoic acid (logP 1.61, MW 170.21) or 4-(benzyloxy)-4-oxobutanoic acid (logP 1.25, MW 208.21), differ substantially in hydrophobicity, steric bulk, and topological polar surface area from the target compound [1][2]. Moreover, the absence of a defined stereocenter in these simpler analogs precludes their use in enantiospecific synthetic pathways where the (R)-configuration is required . These physicochemical and stereochemical differences make generic substitution without compromising synthetic performance or biological selectivity difficult, underscoring the need for quantitative evidence-based selection.

Quantitative Differentiation Data for (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid — Head-to-Head vs. Closest Analogs


Enantiomeric Purity vs. Racemic Mixture: Essential for Asymmetric Synthesis

The (R)-enantiomer is supplied at ≥97% purity or NLT 98% purity . A racemic mixture, by definition, contains only 50% of the desired R-enantiomer. Using the racemate would introduce 50% of the unwanted S-enantiomer, which can lead to different biological activities or synthetic outcomes.

Enantiomeric purity Asymmetric synthesis Chiral resolution

Predicted LogP: Hydrophobicity Differential vs. Des-Benzyloxy Analog

The target compound exhibits a predicted XLogP3 of 3.3 [1], substantially higher than the 1.61 predicted LogP for 4-cyclopentyl-4-oxobutanoic acid [2]. This +1.69 log unit increase reflects the significant hydrophobicity contribution of the benzyloxy group.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight: Substantial Mass Difference vs. Des-Benzyloxy Analog

The target compound has a molecular weight of 276.33 g/mol [1], compared to 170.21 g/mol for 4-cyclopentyl-4-oxobutanoic acid [2]. This +106.12 g/mol difference introduces significant changes in steric bulk that can alter target binding and pharmacokinetic properties.

Molecular size Steric bulk Fragment-based drug design

Topological Polar Surface Area (TPSA): Hydrogen-Bonding Capacity vs. Des-Benzyloxy Analog

The target compound exhibits a TPSA of 63.6 Ų [1], compared to 54.37 Ų for 4-cyclopentyl-4-oxobutanoic acid [2]. The additional 9.23 Ų arises from the benzyloxy oxygen atoms, which contribute to hydrogen-bond acceptor capacity.

Polar surface area Hydrogen bonding Oral bioavailability

Chiral Scaffold Utility in Prostaglandin Intermediate Synthesis vs. Achiral Analogs

Patent US4377704 describes the use of benzyloxycyclopentyl derivatives as key intermediates in the stereocontrolled synthesis of prostaglandin analogs [1]. While not explicitly naming this exact compound, the patent establishes that the benzyloxycyclopentyl scaffold—with defined stereochemistry—is critical for achieving the correct spatial orientation of substituents in prostaglandin analogs.

Prostaglandin synthesis Chiral intermediate Stereoselective synthesis

Best Application Scenarios for (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid — Where Evidence Supports Prioritization


Asymmetric Synthesis of Prostaglandin Analogs

The R-configured benzyloxycyclopentyl scaffold matches the stereochemical requirements for prostaglandin intermediate synthesis as described in patent US4377704 [1]. Its high enantiomeric purity (≥97%) ensures minimal stereochemical erosion during multi-step synthetic sequences. Achiral or S-enantiomer alternatives would compromise stereochemical fidelity.

Design of Chiral Enzyme Inhibitors with Defined Hydrophobicity

The target compound's predicted logP of 3.3 is significantly higher than that of des-benzyloxy (logP 1.61) or des-cyclopentyl (logP 1.25) analogs [2]. This increased hydrophobicity makes it a preferred building block for designing inhibitors targeting hydrophobic enzyme pockets, where greater lipophilicity enhances binding affinity.

Lead Optimization via Physicochemical Property Modulation

The combined differences in molecular weight (+106.12 g/mol) and TPSA (+9.23 Ų) relative to simpler oxobutanoic acid analogs [2] provide medicinal chemists with distinct property space for systematic SAR exploration. The benzyloxy group offers a handle for further functionalization (e.g., deprotection to reveal a hydroxyl group) while modulating permeability and solubility.

Fragment-Based Drug Discovery Requiring Defined Stereochemistry

The single defined R-stereocenter, coupled with vendor-certified purity (NLT 98%) and ISO-compliant quality control , ensures batch-to-batch consistency essential for fragment-based screening campaigns where reproducibility of binding data is paramount.

Quote Request

Request a Quote for (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.